过氧亚硝酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

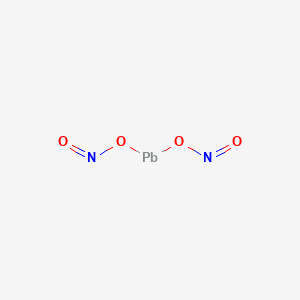

Peroxynitrite is an ion with the formula ONOO−. It is a structural isomer of nitrate, NO−3 . It is a short-lived oxidant species that is a potent inducer of cell death . Peroxynitrite is a product of the reaction of nitric oxide with superoxide, and is a potent and versatile oxidant that can attack a wide range of biological molecules .

Synthesis Analysis

Peroxynitrite can be prepared by the reaction of superoxide with nitric oxide . It can also be prepared by the reaction of hydrogen peroxide with nitrite . A simple method for the synthesis of peroxynitrite from nitrite and hydrogen peroxide has been reported .

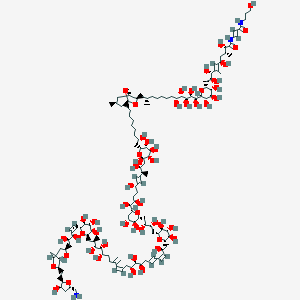

Molecular Structure Analysis

The chemical structure of the peroxynitrite anion has been studied . Further studies on the conformation of peroxynitrite have been conducted .

Chemical Reactions Analysis

Peroxynitrite undergoes reactions with biological targets, and these reactions are dictated primarily by reactions with thiols, carbon dioxide, and transition-metal centers . Reaction of peroxynitrite and/or peroxynitrite-derived radicals (for example, carbonate and nitrogen dioxide radicals) with targets results in one- and two-electron oxidations and nitration .

Physical And Chemical Properties Analysis

Peroxynitrite is weakly basic with a pKa of 6.8 . It is reactive toward DNA and proteins . The biological chemistry of peroxynitrite is highly pH-dependent .

科学研究应用

在健康和疾病中的作用

过氧亚硝酸盐是一氧化氮和超氧阴离子的产物,在各种生理和病理过程中发挥着关键作用。它作为调节细胞功能的信号装置,以及在中风、心肌梗塞、糖尿病和神经退行性疾病等情况下细胞损伤的介质。它与脂质、DNA 和蛋白质相互作用,触发从细胞信号调节到氧化损伤的反应,导致坏死或细胞凋亡 (Pacher、Beckman 和 Liaudet,2007)。

生物化学和病理生理学

过氧亚硝酸盐是一种寿命短的氧化剂和细胞死亡的有力诱导剂。它参与各种疾病,包括血管疾病、循环休克、炎症和神经变性。Szabó、Ischiropoulos 和 Radi (2007) 的综述提供了对过氧亚硝酸盐的生物化学、病理生理学和减轻其毒性作用的药理策略的见解,这些策略在治疗心血管、炎症和神经退行性疾病方面具有潜在应用 (Szabó、Ischiropoulos 和 Radi,2007)。

细胞毒性机制

过氧亚硝酸盐对细胞毒性作用的贡献范围从脂质过氧化和线粒体酶抑制到 DNA 链断裂,触发细胞死亡。这些作用对于理解环境毒素和各种疾病状况的影响非常重要。Szabó (2003) 讨论了过氧亚硝酸盐的细胞毒性途径及其中和的治疗益处 (Szabó,2003)。

生物氧化剂特性

作为一种生物氧化剂,过氧亚硝酸盐通过氧化和硝化反应影响线粒体功能并触发细胞死亡。它既作为内源性毒物,又作为针对病原体的细胞毒性效应器。Radi (2013) 详细介绍了过氧亚硝酸盐的生物化学,强调了抗氧化剂对其的调节作用以及合成化合物对其的潜在中和作用 (Radi,2013)。

检测和成像技术

开发过氧亚硝酸盐的探针和成像技术对于理解其在健康和疾病中的作用至关重要。Chen 等人 (2018) 和 Peng 等人 (2014) 强调了用于在生物系统中灵敏和选择性检测过氧亚硝酸盐的荧光探针的进展,为研究过氧亚硝酸盐在各种生理和病理条件下的作用提供了新的机会 (Chen 等人,2018); (Peng 等人,2014)。

治疗潜力

过氧亚硝酸盐分解催化剂 (PNDC) 在治疗与过氧亚硝酸盐相关的多种病理方面显示出前景。Slosky 和 Vanderah (2015) 综述了 PNDC 的治疗用途和开发,强调了它们在疾病治疗中的潜力 (Slosky 和 Vanderah,2015)。

作用机制

Target of Action

Peroxynitrite, a reactive nitrogen species, is one of the strongest oxidants in the body . It interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates . Peroxynitrite acts on many proteins, including enzymes, primarily oxidoreductases . The most common target of its action is cysteine residues . This thiol-containing amino-acid residue is one of the most reactive and interacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS), both in the free state and in the composition of glutathione and many proteins .

Mode of Action

Peroxynitrite is produced by the reaction of nitric oxide (•NO) and superoxide (O •–) radicals at diffusion-controlled rates . Despite its short half-life (10 ms at physiological pH), it is able to penetrate biological membranes both via passive diffusion and through anion channels . Peroxynitrite exerts its effects by direct interaction with CO2, proteins that contain transition metal centers or thiols, or indirectly by aiding the generation of the highly potent hydroxyl radical .

Biochemical Pathways

Peroxynitrite can undergo biotransformation and detoxification or interact with various compounds and modify them . The inhibitory effect of peroxynitrite on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine . Modified biomolecules can be toxic; however, at physiological concentrations, they are able to function as members of signaling pathways .

Pharmacokinetics

The rates of peroxynitrite production in vivo in specific compartments have been estimated to be as high as 50–100 μM per min . Owing to multiple target molecule reactions, the steady-state concentrations are estimated to be in the nanomolar concentration range, which, however, can be sustained for a long period of time (for example, hours) . Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its ability to cross cell membranes implies that peroxynitrite generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Result of Action

Peroxynitrite is a potent inducer of cell death . It is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . The mechanism of action of peroxynitrite in these processes depends on the oxidation of biomolecules either by direct reaction or by the reaction of derived secondary species .

Action Environment

The effects of peroxynitrite on the myocardium show a dependency on the environment in which the anion is present . The reaction of peroxynitrite is catalyzed by hemperoxidases, Mn (III) porphyrins, and Fe (III) porphyrins . The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) because although •NO is a relatively stable and highly diffusible free radical, superoxide is much shorter-lived and has restricted diffusion across biomembranes .

安全和危害

未来方向

The most advanced pharmacological strategies to attenuate the toxic effects of peroxynitrite involve its fast catalytic reduction to nitrite or its isomerization to nitrate by metalloporphyrins . Manganese and iron metalloporphyrinic compounds have been shown to rapidly react with peroxynitrite and promote its decomposition in a catalytic fashion . These compounds attenuate peroxynitrite-dependent toxicity in vitro and in vivo, and emerge as candidates for drug development for the therapy of cardiovascular, inflammatory, and neurodegenerative diseases .

生化分析

Biochemical Properties

Peroxynitrite interacts with various compounds including proteins, lipids, nucleic acids, and carbohydrates, and modifies them . Thiols, including cysteine residues in proteins, are most actively exposed to peroxynitrite . The inhibitory effect of peroxynitrite on enzymes was best described for oxidoreductases, in which it also most often acted on cysteine .

Cellular Effects

Peroxynitrite is cytotoxic at high concentrations, participates in different diseases and the aging process, and contributes to immune cell response mechanisms to invading organisms . It has been implicated in the pathogenesis of many inflammatory conditions including arthritis and colitis . It can influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Molecular Mechanism

Peroxynitrite exerts its effects at the molecular level through its reactivity towards a large range of molecules including amino acids such as cysteine, methionine, tyrosine and tryptophan, nucleic bases and antioxidants (e.g. phenolics, selenium- and metal-containing compounds, ascorbate and urate). Peroxynitrite reactions involve oxidation and nitration .

Temporal Effects in Laboratory Settings

The formation of peroxynitrite is augmented in inflammatory-like conditions such as ischemia–reperfusion injury when both substrates are present in high concentrations . Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its effects can be sustained for a long period of time (for example, hours) .

Dosage Effects in Animal Models

While specific studies on dosage effects of peroxynitrite in animal models are limited, it is known that peroxynitrite is cytotoxic at high concentrations . Therefore, it is reasonable to assume that high doses could lead to toxic or adverse effects.

Metabolic Pathways

Peroxynitrite is formed from the diffusion-controlled reaction between nitric oxide and superoxide . The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) .

Transport and Distribution

Despite the short half-life of peroxynitrite at physiological pH (~10 ms), its ability to cross cell membranes implies that peroxynitrite generated from a cellular source could influence surrounding target cells within one to two cell diameters (~5–20 μm) .

Subcellular Localization

The sites of peroxynitrite formation are assumed to be spatially associated with the sources of superoxide (such as the plasma membrane NAD(P)H oxidases or the mitochondrial respiratory complexes) . This suggests that peroxynitrite may be localized in these areas within the cell.

属性

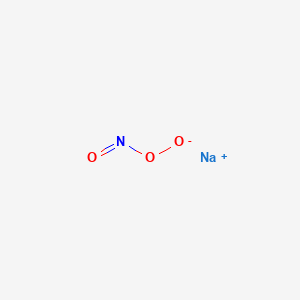

IUPAC Name |

sodium;oxido nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBPQQFLRJVMBK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.995 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

ANone: Peroxynitrite (ONOO-/ONOOH) exhibits a diverse reactivity profile, interacting with various biomolecules, leading to a range of downstream effects:

- Direct Oxidation: Peroxynitrite directly oxidizes thiols like glutathione and cysteine, converting them to thiyl radicals, sulfinyl radicals, and disulfide radical anions. [] These radicals can further propagate oxidative damage.

- Tyrosine Nitration: Peroxynitrite nitrates tyrosine residues in proteins, forming 3-nitrotyrosine. [] This modification can alter protein structure and function, contributing to cellular dysfunction.

- DNA Damage: Peroxynitrite induces DNA strand breaks and base modifications, primarily forming 8-hydroxyguanine. [] These lesions contribute to genomic instability and potentially carcinogenesis.

- Lipid Peroxidation: Peroxynitrite initiates lipid peroxidation, damaging cell membranes and generating reactive aldehydes that can further propagate oxidative stress. []

- Enzyme Inactivation: Peroxynitrite inactivates critical enzymes like manganese superoxide dismutase, potentially exacerbating oxidative stress. []

- Inflammatory Response: Peroxynitrite can activate signaling pathways involved in inflammation, contributing to the pathogenesis of inflammatory diseases. []

ANone:

- Spectroscopic Data: Peroxynitrite anion (ONOO-) exhibits a characteristic absorption maximum (λmax) at 302 nm. []

A: Peroxynitrite is a highly reactive and unstable species with a short half-life, limiting its practical applications. Its reactivity is influenced by factors such as pH and the presence of carbon dioxide (CO2). []

- pH Dependence: Peroxynitrite decomposes rapidly at physiological pH (7.4), with a half-life of less than 1 second. []

- CO2 Influence: Carbon dioxide reacts with peroxynitrite, forming carbonate radical anion (CO3•-) and nitrogen dioxide radical (•NO2), both potent oxidants. []

ANone: Peroxynitrite itself is not typically considered a catalyst. Instead, it participates as a reactive intermediate in various biological reactions:

- Reaction with CO2: Peroxynitrite reacts with CO2 to generate CO3•- and •NO2, which can then oxidize biomolecules. []

- One- and Two-electron Oxidation: Peroxynitrite can oxidize substrates via one- or two-electron mechanisms, depending on the target and reaction conditions. []

ANone: While computational studies are less common for highly reactive species like peroxynitrite, some theoretical investigations have been conducted to understand its reactivity and decomposition pathways. These studies often involve quantum chemical calculations to model the electronic structure and energetics of peroxynitrite and its reaction intermediates.

ANone: Peroxynitrite does not have a typical SAR profile like traditional drug molecules. As a reactive species, its reactivity is primarily governed by its inherent chemical properties rather than structural modifications.

ANone: Peroxynitrite's inherent instability makes it challenging to formulate. It is typically generated in situ for research purposes.

ANone: As an endogenous, short-lived species, traditional PK/PD studies are not typically conducted for peroxynitrite.

ANone: Several studies demonstrate the in vitro and in vivo effects of peroxynitrite:

- In vitro: Peroxynitrite induces DNA damage [], protein oxidation and nitration [], and cell death in various cell types. []

- Animal Models: In rodent models, peroxynitrite contributes to the pathogenesis of various conditions, including spinal cord injury [], acute lung injury [], and hemorrhagic shock. []

ANone: Peroxynitrite is a highly reactive species and its overproduction is implicated in various pathological conditions.

- Cellular Toxicity: Peroxynitrite induces oxidative damage to DNA, proteins, and lipids, contributing to cell death and dysfunction. [, ]

- Inflammatory Diseases: Peroxynitrite plays a role in the pathogenesis of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , , ]

A:

- Late 1980s - Early 1990s: Researchers discovered that the reaction of •NO with superoxide (O2•-) generates peroxynitrite (ONOO-), sparking extensive research into its formation, reactivity, and biological roles. []

- 1990s - Present: Numerous studies have implicated peroxynitrite in the pathogenesis of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer, leading to ongoing investigations into potential therapeutic strategies targeting peroxynitrite formation or scavenging. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。